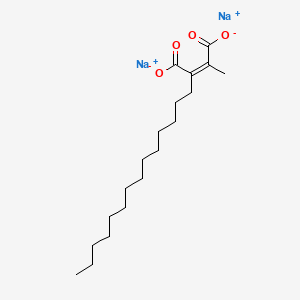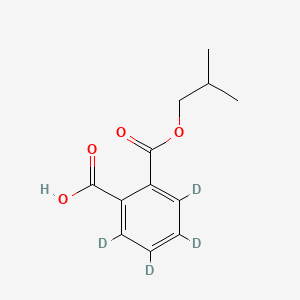
Monoisobutyl Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoisobutyl Phthalate-d4 is a deuterated phthalate ester, specifically a monoester of phthalic acid where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monoisobutyl Phthalate-d4 is typically synthesized through the deuteration of Monoisobutyl Phthalate. The reaction involves the use of sodium deuteride (NaD) or potassium deuteride (KD) as the deuterium source. The process is carried out under suitable solvent conditions to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings to facilitate the deuteration reaction efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Monoisobutyl Phthalate-d4 can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, resulting in the formation of phthalic acid and isobutanol.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile used, various substituted phthalate esters can be formed.
Aplicaciones Científicas De Investigación
Monoisobutyl Phthalate-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in NMR spectroscopy to quantify the concentration of other compounds.
Environmental Studies: Employed in the study of phthalate esters’ environmental fate and transport.
Biological Research: Utilized in metabolic studies to trace the degradation pathways of phthalates in biological systems.
Industrial Applications: Used in the development and testing of plasticizers and other polymer additives
Mecanismo De Acción
The mechanism of action of Monoisobutyl Phthalate-d4 involves its interaction with various molecular targets. As a deuterated compound, it is primarily used in analytical applications where its isotopic labeling allows for precise tracking and quantification. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential endocrine-disrupting effects .
Comparación Con Compuestos Similares
Monobutyl Phthalate: A non-deuterated analog of Monoisobutyl Phthalate-d4.
Diisobutyl Phthalate: A diester of phthalic acid with two isobutyl groups.
Dibutyl Phthalate: A diester of phthalic acid with two butyl groups
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Unlike its non-deuterated counterparts, it provides enhanced sensitivity and specificity in analytical applications. Additionally, its behavior in chemical reactions and biological systems can offer valuable insights into the mechanisms of action of phthalates .
Propiedades
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSUWQGFCHNFS-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858136 |
Source


|
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219802-26-2 |
Source


|
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)
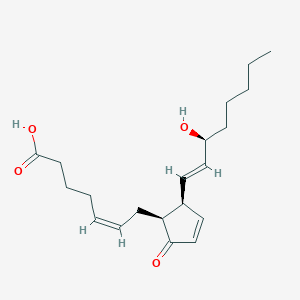
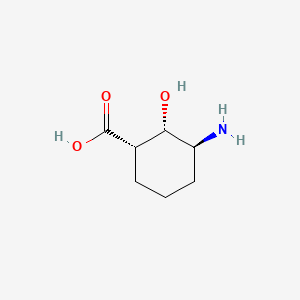
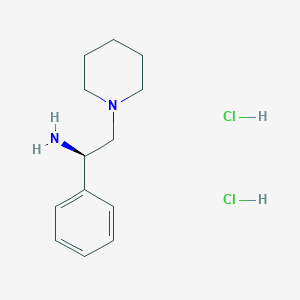
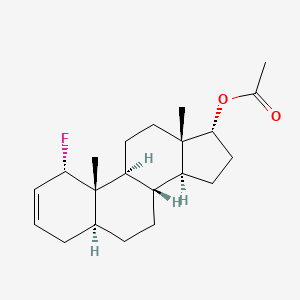

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
